An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde: Synthesis and Properties
An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxypyrimidine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines potential synthetic routes with experimental protocols, and discusses its potential applications, particularly in the context of drug discovery.
Compound Properties
Table 1: Physicochemical Properties of 5-Methoxypyrimidine-2-carbaldehyde and a Key Isomer
| Property | 5-Methoxypyrimidine-2-carbaldehyde | 2-Methoxypyrimidine-5-carbaldehyde (Isomer) |
| CAS Number | 220114-83-0[1][3] | 90905-32-1[2] |
| Molecular Formula | C₆H₆N₂O₂[1] | C₆H₆N₂O₂[2] |
| Molecular Weight | 138.12 g/mol [1] | 138.13 g/mol |
| Physical Form | Not explicitly stated | White to Yellow to Brown Solid[2] |
| Storage Conditions | Not explicitly stated | Inert atmosphere, 2-8°C[2] |
Synthesis of 5-Methoxypyrimidine-2-carbaldehyde
The synthesis of 5-Methoxypyrimidine-2-carbaldehyde is not extensively detailed in publicly available literature. However, based on established organic chemistry principles for the formylation of heterocyclic compounds, two primary synthetic strategies can be proposed: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
Proposed Synthetic Pathway 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6][7]
Caption: Proposed Vilsmeier-Haack reaction pathway for the synthesis of 5-Methoxypyrimidine-2-carbaldehyde.
Experimental Protocol (Hypothetical):
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
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Formylation: Dissolve 5-methoxypyrimidine in a suitable solvent (e.g., DMF or a chlorinated solvent). Cool the solution to 0°C and add the freshly prepared Vilsmeier reagent dropwise.
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Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide).
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Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Synthetic Pathway 2: Ortho-lithiation and Formylation
Ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings, directed by a metalating group.[9][10][11] For 5-methoxypyrimidine, the methoxy group and the nitrogen atoms of the pyrimidine ring can direct the lithiation to the C2 position. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent like DMF.[9][12][13]
Caption: Proposed ortho-lithiation and formylation pathway for the synthesis of 5-Methoxypyrimidine-2-carbaldehyde.
Experimental Protocol (Hypothetical):
-
Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-methoxypyrimidine in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), dropwise. Stir the mixture at -78°C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78°C.
-
Reaction Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 5-Methoxypyrimidine-2-carbaldehyde
| Technique | Predicted Features |
| ¹H NMR | - Aldehydic proton (CHO): singlet, δ 9.8-10.5 ppm. - Pyrimidine protons (H4, H6): two distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (δ 8.0-9.0 ppm). - Methoxy protons (OCH₃): singlet, δ 3.9-4.2 ppm. |
| ¹³C NMR | - Aldehydic carbon (CHO): δ 185-195 ppm. - Pyrimidine carbons: signals in the range of δ 110-170 ppm. - Methoxy carbon (OCH₃): δ 55-60 ppm. |
| IR (Infrared) Spectroscopy | - C=O stretch (aldehyde): strong absorption around 1680-1710 cm⁻¹. - C-H stretch (aldehyde): two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (methoxy): strong absorption around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). - Aromatic C=C and C=N stretching: multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 138. |
Potential Applications and Biological Activity
The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[14] The presence of both a methoxy and a carbaldehyde group on the pyrimidine ring of 5-Methoxypyrimidine-2-carbaldehyde makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The aldehyde functionality can serve as a handle for various chemical transformations, such as reductive amination to introduce diverse amine-containing side chains, Wittig reactions to form alkenes, and oxidation to the corresponding carboxylic acid. These modifications can be employed to explore the structure-activity relationships (SAR) of novel pyrimidine derivatives.
While no specific biological activities have been reported for 5-Methoxypyrimidine-2-carbaldehyde itself, related pyrimidine derivatives have shown a broad spectrum of pharmacological effects:
-
Antimicrobial Activity: Many pyrimidine-containing compounds have demonstrated potent activity against various bacterial and fungal strains.[14][15][16]
-
Anticancer Activity: The pyrimidine core is a key component of several anticancer drugs. Novel pyrimidine derivatives are continually being investigated for their cytotoxic effects against various cancer cell lines.[17][18]
-
Enzyme Inhibition: Substituted pyrimidines have been shown to inhibit various enzymes, making them attractive targets for drug development.[19]
Further research is warranted to explore the potential biological activities of 5-Methoxypyrimidine-2-carbaldehyde and its derivatives.
Conclusion
5-Methoxypyrimidine-2-carbaldehyde is a valuable, yet under-explored, building block for synthetic and medicinal chemistry. While detailed experimental data is currently limited, established synthetic methodologies for pyrimidine formylation provide a clear path for its preparation. The versatile functionalities present in this molecule offer numerous opportunities for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this promising heterocyclic aldehyde.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 [sigmaaldrich.cn]
- 3. 220114-83-0|5-Methoxypyrimidine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. Formylation - Lithiation [commonorganicchemistry.com]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 16. scirp.org [scirp.org]
- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]
- 19. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
